![molecular formula C18H22N2OS B4980955 N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide](/img/structure/B4980955.png)
N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of lymphomas and leukemias.
Wirkmechanismus
N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide inhibits the B-cell receptor signaling pathway by targeting the Bruton's tyrosine kinase (BTK), which is a key enzyme in this pathway. BTK is responsible for the activation of downstream signaling molecules, which ultimately leads to the survival and proliferation of B-cells. By inhibiting BTK, N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide blocks this pathway and induces apoptosis (cell death) in B-cells.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to induce apoptosis in B-cells in vitro and in vivo. This effect is mediated by the inhibition of the B-cell receptor signaling pathway and the subsequent downregulation of anti-apoptotic proteins. In addition, N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the migration and adhesion of B-cells, which are important processes for the dissemination and survival of malignant B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK. This makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in B-cell malignancies. However, N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide also has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of BTK.
Zukünftige Richtungen
There are several future directions for the development of N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of current inhibitors. Finally, the clinical development of N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide and other BTK inhibitors in combination with chemotherapy or immunotherapy is an important future direction for the treatment of B-cell malignancies.
Synthesemethoden
The synthesis of N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with 3-methylphenylamine to form the corresponding amide. This amide is then reacted with 1-bromo-2-chloroethane to form the desired azepane derivative. The final step involves the introduction of a carboxamide group to the azepane ring using a coupling reaction with a suitable carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including lymphomas and leukemias. These studies have shown that N-(3-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a potent inhibitor of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. This pathway is dysregulated in many B-cell malignancies, making it an attractive target for therapeutic intervention.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-7-5-8-15(13-14)19-18(21)20-11-4-2-3-9-16(20)17-10-6-12-22-17/h5-8,10,12-13,16H,2-4,9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSIDKPFUXGTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCCCC2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.